

# Chemical and physical properties of Otenzepad

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## Compound of Interest

Compound Name: **Otenzepad**

Cat. No.: **B1677807**

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An In-depth Technical Guide to the Chemical and Physical Properties of **Otenzepad**

## Introduction

**Otenzepad**, also known as AF-DX 116, is a selective and competitive M2 muscarinic acetylcholine receptor antagonist.<sup>[1][2]</sup> It was initially investigated for the treatment of cardiac arrhythmias and bradycardia due to its relative cardioselectivity.<sup>[3]</sup> Developed by Boehringer Ingelheim, its clinical development was discontinued after Phase III trials.<sup>[3][4]</sup> This guide provides a comprehensive overview of the chemical and physical properties of **Otenzepad**, its pharmacological profile, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**Otenzepad** is a white to off-white solid compound.<sup>[2]</sup> It is a racemic mixture, with the (+)-enantiomer exhibiting eight times greater potency at the M2 receptor than the (-)-enantiomer.<sup>[3]</sup>

Property	Value	Reference
IUPAC Name	11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,5]benzodiazepin-6-one	[3]
Synonyms	AF-DX 116	[1][2]
CAS Number	102394-31-0	[1]
Molecular Formula	C <sub>24</sub> H <sub>31</sub> N <sub>5</sub> O <sub>2</sub>	[1][6]
Molecular Weight	421.54 g/mol	[1][6]
Appearance	White to off-white solid	[2][7]
Density	1.171 g/cm <sup>3</sup>	[5]
Boiling Point	573.2°C at 760 mmHg	[5]
Flash Point	300.5°C	[5]
LogP	3.21440	[5]
Stereochemistry	Racemic	[6]
SMILES	CCN(CC)CC1CCCCN1CC(=O)N2c3cccc3C(=O)Nc4cccnnc42	[6]
InChI Key	UBRKDAVQCKZSPO-UHFFFAOYSA-N	[6]

## Solubility and Storage

Proper handling and storage of **Otenzepad** are crucial for maintaining its stability and activity.

Condition	Details	Reference
In Vitro Solubility	Soluble in DMSO at 25 mg/mL (59.31 mM) with the aid of ultrasonication and warming to 60°C.	[1][2][7]
In Vivo Formulations	- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ( $\geq$ 2.5 mg/mL) - 10% DMSO, 90% (20% SBE- $\beta$ -CD in Saline) ( $\geq$ 2.5 mg/mL) - 10% DMSO, 90% Corn Oil ( $\geq$ 2.5 mg/mL)	[2]
Powder Storage	-20°C for 3 years; 4°C for 2 years.	[1][2][7]
Solvent Storage	-80°C for 6 months; -20°C for 1 month.	[1][2][7]

## Pharmacological Profile

**Otenzepad** is a competitive antagonist with higher selectivity for the M2 muscarinic acetylcholine receptor (mAChR) compared to other subtypes.[2][3] The M2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[8] This mechanism is particularly important in the heart, where it contributes to the negative chronotropic and inotropic effects of acetylcholine.[8]

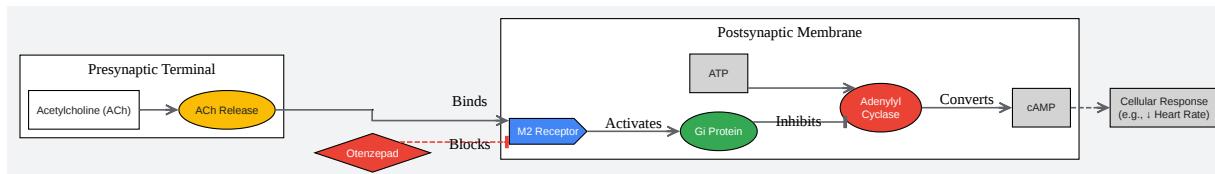
## Binding Affinity and Potency

The antagonist binding properties of **Otenzepad** have been characterized across various muscarinic receptor isoforms.

Receptor Subtype	Dissociation Constant (Ki)	IC50	Tissue/System	Reference
M1	537.0 - 1300 nM	-	Cloned human receptors in CHO-K1 cells	[3]
M2	81.0 - 186 nM	386 nM	Rat heart	[1][3]
M2	-	640 nM	Rabbit peripheral lung	[1][2][5]
M3	838 - 2089.0 nM	-	Cloned human receptors in CHO-K1 cells	[3]
M4	407.0 - 1800 nM	-	Cloned human receptors in CHO-K1 cells	[3]
M5	2800 nM	-	Cloned human receptors in CHO-K1 cells	[3]

## Mechanism of Action: M2 Receptor Antagonism

**Otenzepad** exerts its effects by competitively blocking the binding of acetylcholine to M2 muscarinic receptors. In cardiac tissue, this antagonism prevents the Gi-protein-mediated inhibition of adenylyl cyclase, thereby blocking the parasympathetic-induced decrease in heart rate.<sup>[8]</sup> In the central nervous system, presynaptic M2 autoreceptors inhibit acetylcholine release; antagonism by **Otenzepad** can therefore enhance cholinergic transmission.<sup>[9]</sup>



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Mechanism of **Otenzepad** as an M2 receptor antagonist.

## Experimental Protocols

### Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity ( $K_i$ ) of **Otenzepad** for muscarinic receptors.

**Objective:** To quantify the affinity of **Otenzepad** for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

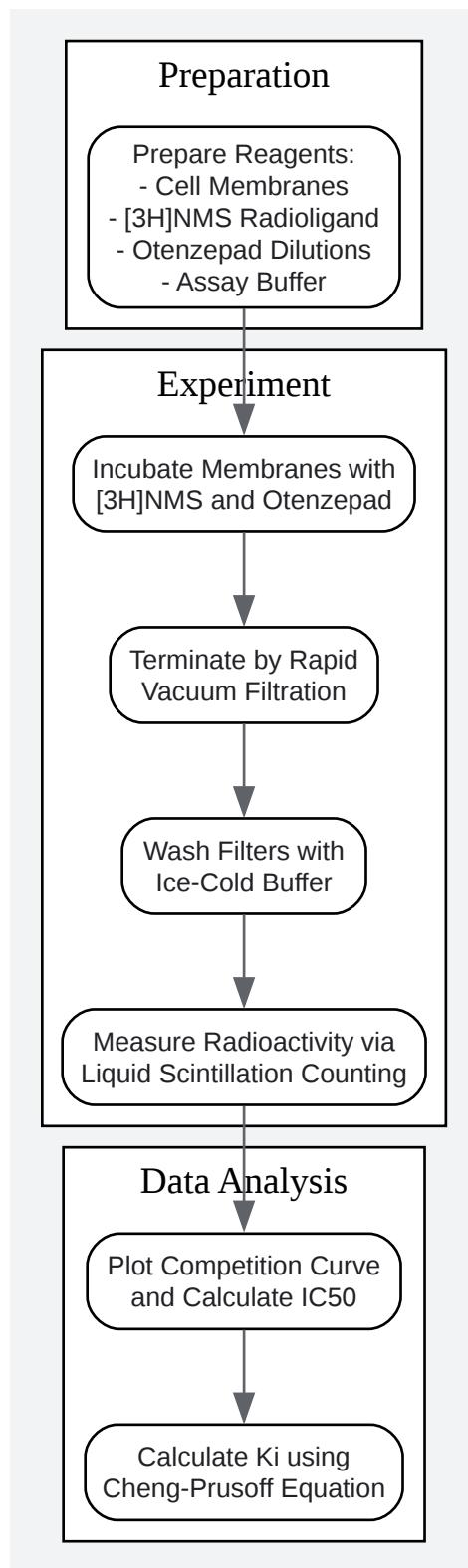
#### Materials:

- Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells or tissue homogenates like rat heart).[\[3\]](#)
- Radioligand: N-[3H]Methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist. [\[10\]](#)
- **Otenzepad** (unlabeled competitor).
- Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
- Non-specific binding control: Atropine (high concentration, e.g., 1  $\mu$ M).
- Scintillation cocktail and vials.

- Glass fiber filters and filtration apparatus.
- Liquid scintillation counter.

Procedure:

- Preparation: Prepare serial dilutions of **Otenzepad** in the assay buffer.
- Incubation: In microcentrifuge tubes, combine the cell membranes, a fixed concentration of [<sup>3</sup>H]NMS (typically at its K<sub>d</sub> value), and varying concentrations of **Otenzepad**. For total binding, omit **Otenzepad**. For non-specific binding, add a high concentration of atropine.
- Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
- Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the **Otenzepad** concentration.
  - Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC<sub>50</sub> value.[\[10\]](#)
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

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Workflow for a competitive radioligand binding assay.

## In Vivo Memory Enhancement Studies in Rodents

This protocol is based on studies demonstrating **Otenzepad**'s effects on memory and learning.  
[\[1\]](#)

Objective: To assess the effect of **Otenzepad** on memory acquisition and retention in rodent models.

Animal Model:

- Male Long-Evans rats (325-350 g) for acquisition tasks.[\[1\]](#)
- Adult male Swiss mice (25-30 g) for retention tasks.[\[1\]](#)

Materials:

- **Otenzepad**.
- Vehicle (e.g., saline).
- Behavioral apparatus (e.g., radial arm maze for win-stay task, step-through inhibitory avoidance chamber).

Procedure (Win-Stay Acquisition in Rats):

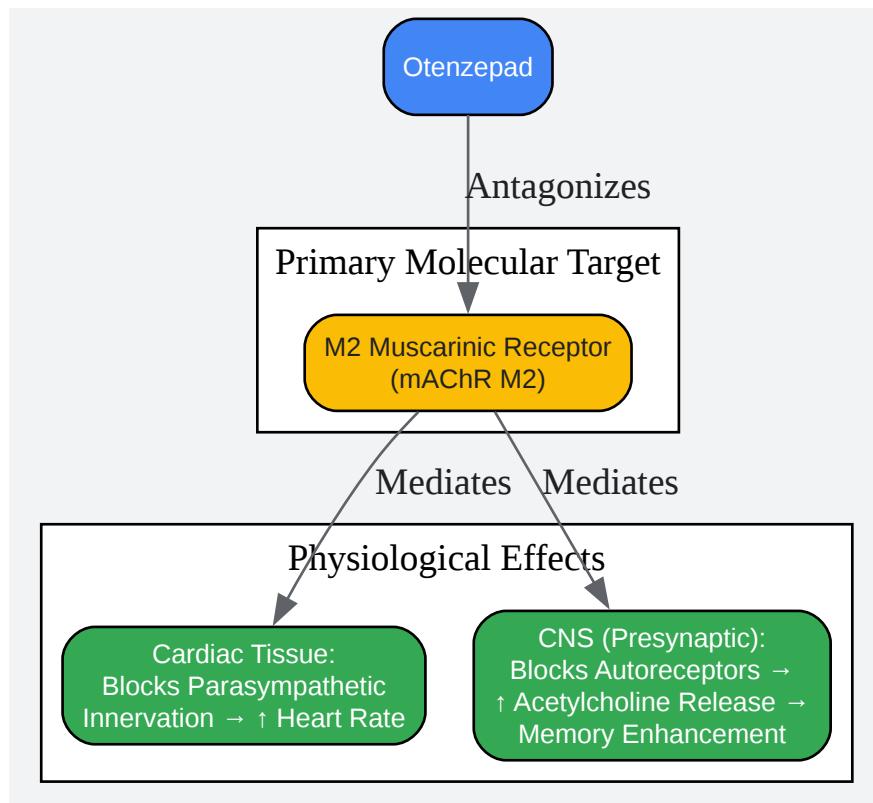
- Acclimation: Acclimate rats to the testing room and apparatus.
- Administration: Administer **Otenzepad** (0.25, 0.5, 1.0, or 2.0 mg/kg) or vehicle via subcutaneous (s.c.) injection on the dorsum of the neck.[\[1\]](#)
- Training: After a set post-injection period, begin the win-stay acquisition training in the radial arm maze.
- Data Collection: Record metrics such as the number of correct arm entries to retrieve a reward.
- Analysis: Compare the performance of **Otenzepad**-treated groups to the vehicle control group. Doses of 0.5 and 1.0 mg/kg were found to significantly improve acquisition.[\[1\]](#)

### Procedure (Inhibitory Avoidance in Mice):

- Training: Train mice in a one-trial step-through inhibitory avoidance task.
- Administration: Immediately after training, administer any primary treatment (e.g., glucose or insulin). Ten minutes later, administer **Otenzepad** (0.3, 1.0, or 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1][9]
- Retention Test: Test the mice 24 hours later by placing them back in the apparatus and measuring the latency to perform the previously punished action (e.g., crossing to the dark compartment).
- Analysis: Compare the retention latencies between groups. **Otenzepad** was shown to enhance retention and reverse insulin-induced memory impairment.[1][9]

## Logical Relationships and Physiological Effects

**Otenzepad**'s selective antagonism of M2 receptors leads to distinct physiological outcomes depending on the target tissue. Its effects on the cardiovascular and central nervous systems are of primary interest.



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Logical flow from drug to physiological effect.

## Conclusion

**Otenzepad** is a well-characterized M2-selective muscarinic antagonist with a defined chemical structure and distinct physical properties. Its pharmacological profile, highlighted by its higher affinity for M2 over other mAChR subtypes, has made it a valuable tool for studying the role of this receptor in cardiac function and cognitive processes. The experimental protocols detailed in this guide provide a framework for the continued investigation of **Otenzepad** and other selective muscarinic receptor modulators in preclinical and research settings.

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